molecular formula C21H20ClFN2OS B4700060 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide

Cat. No.: B4700060
M. Wt: 402.9 g/mol
InChI Key: OHBXZGRARHNDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide typically involves the reaction of 4-chlorophenylthiourea with 3-fluorophenacyl bromide under reflux conditions in ethanol . The reaction proceeds via the formation of a thiazole ring, which is a key structural feature of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide involves its interaction with specific molecular targets. The compound is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . Additionally, it may interfere with cellular signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of both chloro and fluoro substituents enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2OS/c1-3-4-8-19(26)25(18-7-5-6-17(23)13-18)21-24-20(14(2)27-21)15-9-11-16(22)12-10-15/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBXZGRARHNDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1=CC(=CC=C1)F)C2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.